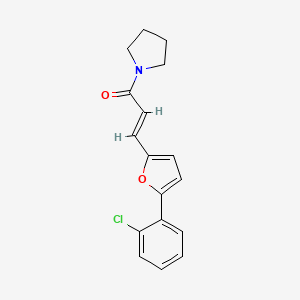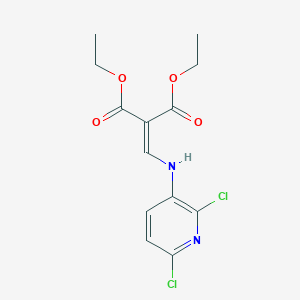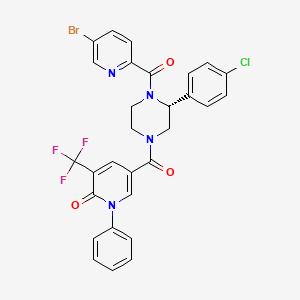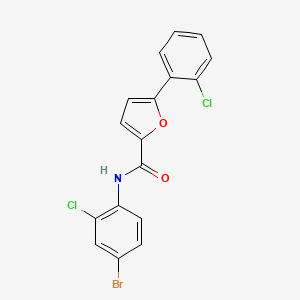
4-Methyl-acridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-acridone is a derivative of acridone, a nitrogen-containing heterocyclic compound. Acridone derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-acridone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of copper to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroacridones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroacridones.
Substitution: Various substituted acridone derivatives.
科学的研究の応用
4-Methyl-acridone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of 4-Methyl-acridone involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to the catalytic active site and peripheral anionic site of acetylcholinesterase, demonstrating potential as an enzyme inhibitor .
類似化合物との比較
Acridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Amsacrine: A derivative of acridine used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
Uniqueness: 4-Methyl-acridone stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
68506-36-5 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
4-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
InChIキー |
UJDZYKLDVNNWRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)
